molecular formula C13H21BrN2O2 B5705504 4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol

4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol

Cat. No.: B5705504
M. Wt: 317.22 g/mol
InChI Key: SCHHUTYPGYHNHE-UHFFFAOYSA-N
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Description

4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol is an organic compound that features a bromine atom, a dimethylaminoethyl group, and a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol: Unique due to its specific substitution pattern and functional groups.

    4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-phenol: Lacks the methoxy group, leading to different chemical properties.

    2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol: Lacks the bromine atom, affecting its reactivity and applications.

Properties

IUPAC Name

4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O2/c1-15(2)5-6-16(3)9-10-7-11(14)8-12(18-4)13(10)17/h7-8,17H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHHUTYPGYHNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C(=CC(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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